11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
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Overview
Description
11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one can be achieved through a multi-step process involving the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction typically takes place in ethanol under reflux conditions, leading to the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or carboxylic acid, while reduction can yield alcohols or amines.
Scientific Research Applications
11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-11-(pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
- 13-(N-Arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
Uniqueness
What sets 11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one apart from similar compounds is its unique combination of functional groups and tricyclic structure. This combination provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
11-Cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure includes a cyclopropyl group, hydroxy functional groups, and trifluoromethyl moieties, which contribute to its biological properties. The presence of the thia and diazatricyclo frameworks enhances its potential as a bioactive agent.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi. The specific activity of 11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia has not been extensively documented in literature; however, the structural analogs suggest potential efficacy against pathogens.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research on related trifluoromethylated compounds has indicated their ability to target specific signaling pathways involved in cancer progression.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme inhibition is a critical mechanism for many drugs, particularly those targeting cancer and infectious diseases. The presence of the hydroxy group suggests potential interactions with enzyme active sites.
The proposed mechanisms through which 11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia exerts its biological effects may include:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Cell Cycle Modulation : The compound may interfere with cell cycle regulation, particularly in cancer cells.
Study 1: Antimicrobial Efficacy
A study exploring the antimicrobial efficacy of trifluoromethylated compounds found that derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Although direct data on the specific compound is lacking, these findings suggest a potential for similar activity.
Study 2: Anticancer Activity
In vitro studies on structurally related compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines (e.g., breast cancer and leukemia). These studies reported IC50 values indicating effective concentrations for inducing cytotoxicity.
Properties
IUPAC Name |
11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O2S/c15-14(16,17)6-3-7(5-1-2-5)18-13-10(6)11-12(22-13)8(20)4-9(21)19-11/h3-5H,1-2H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGYIIHUWDPLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.